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molecular formula C18H24Si B8712648 2-(Triethylsilyl)-1,1'-biphenyl

2-(Triethylsilyl)-1,1'-biphenyl

Cat. No. B8712648
M. Wt: 268.5 g/mol
InChI Key: PBDARTUSQPVFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
584

Inputs

Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Smiles
CC(C)(C)C(=O)Oc1ccccc1c2ccccc2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
CC[Si](CC)(CC)B1OC(C)(C)C(C)(C)O1
Step Three
Name
PCy3
Quantity
0.1 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
8.5 (± 6.5) h
Name
Type
product
Smiles
CC[Si](CC)(CC)c1ccccc1c2ccccc2
Measurements
Type Value Analysis
YIELD 68
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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